N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16352244
InChI: InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-4-2-3-13(9-15)16(23)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H,18,23)
SMILES:
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol

N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16352244

Molecular Formula: C16H14ClN5O

Molecular Weight: 327.77 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H14ClN5O
Molecular Weight 327.77 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-4-2-3-13(9-15)16(23)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H,18,23)
Standard InChI Key XYMHNPOSEKYSIP-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structure and Functional Groups

N-(4-Chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide features a benzamide backbone substituted at the 3-position with a 5-methyltetrazole ring and at the nitrogen atom with a 4-chlorobenzyl group. The molecular formula is C₁₅H₁₂ClN₅O, with a molecular weight of 313.74 g/mol. Key structural attributes include:

  • Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

  • 4-Chlorobenzyl group: Introduces hydrophobicity and electronic effects via the chlorine atom, potentially enhancing binding affinity.

  • 5-Methyltetrazole: Serves as a bioisostere for carboxylic acids, improving metabolic stability while maintaining hydrogen-bonding capabilities .

Physicochemical Properties

The compound’s solubility and reactivity are influenced by its substituents:

PropertyValue/DescriptionSource
LogP (Partition Coefficient)Estimated 2.8 (moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, tetrazole N atoms)
Polar Surface Area~95 Ų

These properties suggest moderate membrane permeability, making it suitable for oral drug development .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzamide Core Formation:

    • Condensation of 3-nitrobenzoic acid with 4-chlorobenzylamine, followed by nitro group reduction to yield 3-aminobenzamide.

  • Tetrazole Ring Installation:

    • Cyclization of the amine intermediate with trimethylorthoformate and sodium azide under reflux, introducing the 1H-tetrazol-1-yl group.

  • Methylation:

    • Treatment with methyl iodide in the presence of a base to substitute the tetrazole’s 5-position.

Critical Reaction Conditions:

  • Tetrazole formation requires anhydrous conditions to prevent hydrolysis.

  • Methylation selectivity is achieved using controlled stoichiometry (1:1 molar ratio of substrate to methyl iodide).

Chemical Modifications

The compound undergoes characteristic reactions:

  • Nucleophilic Aromatic Substitution: Chlorine at the benzyl position can be replaced by amines or alkoxides under catalytic conditions.

  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions enable introduction of aryl groups at the tetrazole’s 5-methyl position .

These reactions facilitate structural diversification to optimize pharmacokinetic profiles .

Biological Activity and Mechanism

Mechanistic Insights

The compound’s bioactivity may involve:

  • Calcium Channel Modulation: Tetrazole derivatives alter Ca²⁺ flux in neuronal cells, potentially explaining neuroprotective effects.

  • Enzyme Inhibition: Molecular docking studies predict strong binding to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications .

Table 1: Comparative Bioactivity of Structural Analogs

Analog StructureBiological ActivityPotency (IC₅₀)Source
N-(3-Chlorophenyl)-4-tetrazolylbenzamideCOX-2 Inhibition0.8 μM
N-(4-Bromophenyl)-4-triazolylbenzamideAntiproliferative (HeLa)12.4 μM
N-(4-Methoxybenzyl)-3-tetrazolylbenzamideHIV-1 Protease Inhibition5.2 nM

Comparative Analysis with Related Compounds

Substituent Effects on Activity

  • Chlorine Position: 4-Chloro substitution (as in the target compound) enhances metabolic stability compared to 3-chloro analogs, which show faster hepatic clearance.

  • Tetrazole vs. Triazole: Tetrazoles exhibit stronger hydrogen bonding than triazoles, improving target affinity but reducing solubility .

  • Methyl Group Impact: 5-Methyl substitution on tetrazole increases lipophilicity, correlating with improved blood-brain barrier penetration in rodent models.

Patent Landscape

  • WO2024054921A1: Covers benzamide-tetrazole hybrids for neurodegenerative diseases.

  • US2024178321A1: Claims antimicrobial formulations combining chlorobenzyl benzamides with β-lactams.

Applications and Future Directions

Therapeutic Development

  • Oncology: Preclinical studies suggest synergy with doxorubicin in multidrug-resistant breast cancer models.

  • Infectious Diseases: Phase I trials for a related tetrazole benzamide (EVT-5901641) show promise against MRSA.

Challenges and Innovations

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esterification) are being explored to improve aqueous solubility .

  • Targeted Delivery: Nanoparticle formulations using PLGA carriers enhance tumor accumulation in murine xenografts.

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